molecular formula C16H10ClF3N4O B3037351 4-chloro-N'-[2-(trifluoromethyl)-4-quinazolinyl]benzenecarbohydrazide CAS No. 477867-50-8

4-chloro-N'-[2-(trifluoromethyl)-4-quinazolinyl]benzenecarbohydrazide

Cat. No. B3037351
CAS RN: 477867-50-8
M. Wt: 366.72 g/mol
InChI Key: UIAMXLQJKMIONR-UHFFFAOYSA-N
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Description

4-Chloro-N'-[2-(trifluoromethyl)-4-quinazolinyl]benzenecarbohydrazide (4-Cl-TQBC) is a novel chemical compound that has been gaining popularity in the scientific community due to its unique properties and potential applications. It is an organic compound with a molecular weight of 446.4 g/mol and a melting point of 206-208 °C. 4-Cl-TQBC has been found to have strong inhibitory effects on several enzymes, making it an attractive target for medicinal chemistry research. In addition, 4-Cl-TQBC has been found to exhibit anti-inflammatory, anti-tumor, and antioxidant activities.

Scientific Research Applications

1. Synthesis of Nitrogen-Containing Heterocyclic Compounds

4-Chloro-N'-[2-(trifluoromethyl)-4-quinazolinyl]benzenecarbohydrazide is utilized in the synthesis of various nitrogen-containing heterocyclic compounds, such as quinazoline derivatives. These derivatives have shown good biological activity, being essential in modern organic chemistry. The synthesis involves multiple steps, including esterification, amidation, and reduction processes (Xu Li-feng, 2011).

2. Development of Anti-inflammatory Agents

Research has been conducted to synthesize and evaluate unknown N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines for their anti-inflammatory potential. These compounds are synthesized using (3H-quinazoline-4-ylidene)hydrazides, showing significant anti-inflammatory activity in formalin-induced paw edema in rats (Martynenko Yu V et al., 2019).

3. Antimicrobial Activity

Compounds synthesized from this compound have been studied for their antibacterial and antifungal activities. These studies explore the potential of these compounds in combating various microbial infections (G. Naganagowda & A. Petsom, 2011).

4. Anticancer Applications

Research has been directed towards the synthesis and evaluation of quinazoline derivatives for their anticancer activity. These derivatives are studied for their ability to inhibit the EGFR-tyrosine kinase, which is crucial in cancer treatment (M. Noolvi & H. Patel, 2013).

5. Design and Synthesis of Water-Soluble Analogs

Efforts have been made to increase the aqueous solubility of quinazolin-4-one antitumor agents by introducing amino functionalities. This advancement is significant for enhancing the in vivo evaluation and efficacy of these compounds (V. Bavetsias et al., 2002).

properties

IUPAC Name

4-chloro-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N4O/c17-10-7-5-9(6-8-10)14(25)24-23-13-11-3-1-2-4-12(11)21-15(22-13)16(18,19)20/h1-8H,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAMXLQJKMIONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159858
Record name 4-Chlorobenzoic acid 2-[2-(trifluoromethyl)-4-quinazolinyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477867-50-8
Record name 4-Chlorobenzoic acid 2-[2-(trifluoromethyl)-4-quinazolinyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477867-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobenzoic acid 2-[2-(trifluoromethyl)-4-quinazolinyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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